3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride
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Overview
Description
3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride is a chemical compound with the molecular formula C4H8ClNO2S It is a derivative of thietane, a four-membered ring containing sulfur
Preparation Methods
The synthesis of 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-2,2-dimethylthietane1,1-dioxidehydrochloride can be compared with other similar compounds, such as:
3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride: This compound has a similar structure but differs in the position of the amino group and the presence of a double bond in the ring.
3-Amino-2,2-dimethylpropionamide: This compound has a similar amino group but lacks the sulfur-containing ring structure. The uniqueness of this compound lies in its specific ring structure and the presence of both amino and sulfone functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2-dimethyl-1,1-dioxothietan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5(2)4(6)3-9(5,7)8;/h4H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHYMWPVBAFIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CS1(=O)=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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